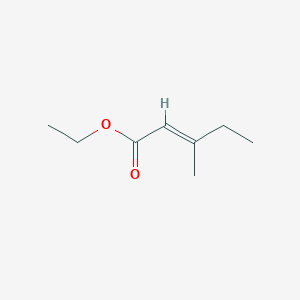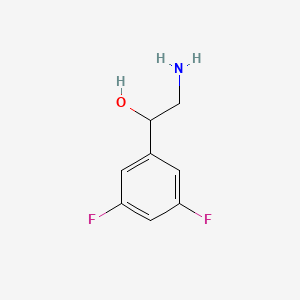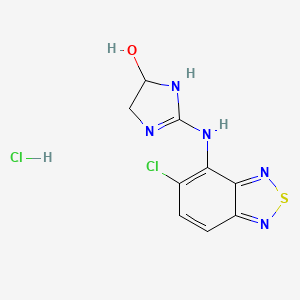
Urea perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea perchlorate is a chemical compound with the formula CO(NH₂)₂·HClO₄. It is known for its sheet-shaped crystallite structure, good chemical stability, and strong hygroscopicity. This compound is primarily used as an oxidizer in liquid explosives, including applications in underwater blasting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Urea perchlorate can be synthesized through the gradual addition of urea into a perchloric acid solution. The reaction is as follows: [ \text{CO(NH₂)₂ + HClO₄ → CO(NH₂)₂·HClO₄} ]
An alternative method involves the addition of urea to a hydrochloric acid solution, followed by the addition of sodium perchlorate. The resulting mixture is then filtered to obtain this compound: [ \text{NaClO₄·H₂O + CO(NH₂)₂ + HCl → CO(NH₂)₂·HClO₄ + NaCl + H₂O} ]
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Urea perchlorate undergoes various chemical reactions, including:
Oxidation: As an oxidizer, it can participate in oxidation reactions, providing oxygen to fuel combustion processes.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions due to the high nucleofugity of the perchlorate fragment.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve fuels or reducing agents under controlled conditions.
Substitution Reactions: Often involve nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in oxidation reactions, the products are usually oxides or other oxidized forms of the reactants .
Aplicaciones Científicas De Investigación
Urea perchlorate has several scientific research applications, including:
Chemistry: Used as an oxidizer in various chemical reactions and processes.
Biology: Investigated for its potential effects on biological systems, although specific applications are limited.
Medicine: Limited use due to its primary role as an oxidizer.
Industry: Widely used in the production of explosives, particularly for underwater blasting applications.
Mecanismo De Acción
The mechanism of action of urea perchlorate primarily involves its role as an oxidizer. It provides oxygen to fuel combustion processes, facilitating the rapid release of energy. The perchlorate anion (ClO₄⁻) is highly reactive and can participate in various chemical reactions, contributing to the compound’s effectiveness as an oxidizer .
Comparación Con Compuestos Similares
Ammonium Perchlorate: Another powerful oxidizer used in solid rocket propellants.
Sodium Perchlorate: Used in various industrial applications, including as an oxidizer and in chemical synthesis.
Potassium Perchlorate: Commonly used in pyrotechnics and explosives.
Comparison: Urea perchlorate is unique due to its combination of urea and perchlorate, providing both stability and strong oxidizing properties. Compared to ammonium perchlorate, it is less commonly used in rocketry but finds specific applications in liquid explosives and underwater blasting. Sodium and potassium perchlorates are more commonly used in industrial and pyrotechnic applications, respectively .
Propiedades
Número CAS |
18727-07-6 |
|---|---|
Fórmula molecular |
CH5ClN2O5 |
Peso molecular |
160.5138 |
Sinónimos |
Urea perchlorate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








